molecular formula C11H18N4 B1526542 1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine CAS No. 1239786-88-9

1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B1526542
CAS No.: 1239786-88-9
M. Wt: 206.29 g/mol
InChI Key: DKOJTHRCRZCOTG-UHFFFAOYSA-N
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Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

This compound is characterized by its distinctive molecular architecture that combines two essential heterocyclic frameworks. The compound bears the Chemical Abstracts Service registry number 1239786-88-9 and possesses the molecular formula C₁₁H₁₈N₄ with a molecular weight of 206.29 grams per mole. The structural representation through Simplified Molecular-Input Line-Entry System notation demonstrates the compound's connectivity as CCC1=CC(=NC=N1)N2CCC(CC2)N, which clearly illustrates the ethyl-substituted pyrimidine ring connected to the amino-substituted piperidine moiety.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the systematic naming conventions for complex heterocyclic structures. The nomenclature explicitly indicates the presence of an ethyl substituent at the 6-position of the pyrimidine ring, which is attached through a nitrogen linkage to the 1-position of a piperidine ring that carries an amino group at the 4-position. This structural arrangement creates a hybrid molecule that bridges two important classes of heterocyclic compounds.

Property Value Reference
Chemical Abstracts Service Number 1239786-88-9
Molecular Formula C₁₁H₁₈N₄
Molecular Weight 206.29 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular-Input Line-Entry System CCC1=CC(=NC=N1)N2CCC(CC2)N
International Chemical Identifier InChI=1S/C11H18N4/c1-2-10-7-11(14-8-13-10)15-5-3-9(12)4-6-15/h7-9H,2-6,12H2,1H3

The compound's structural features demonstrate the characteristic six-membered heterocyclic rings that define both piperidine and pyrimidine chemistry. The piperidine component exists in its saturated form, containing five methylene bridges and one amino-substituted carbon, while the pyrimidine ring maintains its aromatic character with two nitrogen atoms positioned at the 1 and 3 positions relative to the ethyl substituent. This arrangement provides the compound with unique electronic and steric properties that contribute to its potential biological activity.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of heterocyclic chemistry research, particularly the evolution of piperidine and pyrimidine derivative synthesis. The foundation for this compound's development traces back to fundamental discoveries in heterocyclic chemistry during the 19th and early 20th centuries. Piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, both researchers obtaining piperidine through the reaction of piperine with nitric acid.

The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, and the parent compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early developments established the foundational synthetic methodologies that would later enable the creation of complex hybrid structures like this compound.

The evolution of heterocyclic chemistry research throughout the 20th century demonstrated the increasing sophistication of synthetic approaches to complex hybrid molecules. Modern synthetic strategies for piperidine derivatives have expanded significantly, incorporating advanced methodologies such as rhodium-catalyzed hydrogenation processes that achieve highly diastereoselective products through dearomatization and hydrogenation sequences. These methodological advances have enabled the development of functionalized piperidines with precise stereochemical control, facilitating the creation of compounds like this compound with specific substitution patterns.

The historical development of pyrimidine chemistry has been equally significant in enabling the synthesis of complex hybrid structures. Research has demonstrated that pyrimidine derivatives exhibit diverse biological activities and serve as essential scaffolds in drug discovery. The incorporation of pyrimidine rings into pharmaceutical compounds has been extensively studied, with researchers identifying numerous synthetic routes that allow for precise control over substitution patterns and functional group placement. This historical foundation has provided the synthetic tools necessary for creating sophisticated hybrid molecules that combine multiple heterocyclic systems.

Position Within Piperidine-Pyrimidine Hybrid Derivatives

This compound occupies a distinctive position within the broader class of piperidine-pyrimidine hybrid derivatives, representing a specific structural arrangement that combines these two essential heterocyclic systems. Research has demonstrated that piperidine and pyridine nuclei serve as essential heterocyclic systems that act as fundamental underpinnings for agriculture, medicines, and industrial applications. The development of novel methods for synthesizing these exemplary heterocyclic compounds and their respective hybrids has revealed compounds that show extensive biological activities, including antibacterial, antimicrobial, antifungal, antimalarial, anticancer, antiproliferative, antihypertensive, and antiparasitic properties.

The structural classification of this compound within hybrid derivatives demonstrates the compound's unique characteristics compared to related structures. The compound belongs to the broader category of piperidine derivatives, which consist of six-membered rings containing five methylene bridges and one amine bridge. Within this classification, the specific arrangement of the ethyl-substituted pyrimidine attachment at the piperidine nitrogen distinguishes this compound from other hybrid derivatives that may feature different substitution patterns or alternative heterocyclic combinations.

Contemporary research has identified numerous related compounds that share structural similarities with this compound while demonstrating distinct biological activities. For example, research on piperidinyl-pyrimidine derivatives has revealed selective 5-hydroxytryptamine 1A receptor agonists with highly potent anti-ischemic effects. These studies have demonstrated that specific substitution patterns on both the piperidine and pyrimidine rings can significantly influence biological activity and receptor selectivity, highlighting the importance of precise structural design in hybrid derivative development.

Structural Classification Characteristics Biological Relevance
Heterocyclic Building Blocks Contains both piperidine and pyrimidine rings Essential for pharmaceutical applications
Hybrid Derivative Combines multiple heterocyclic systems Enhanced biological activity profiles
Amino-substituted Piperidine Amino group at 4-position of piperidine Potential for hydrogen bonding interactions
Ethyl-substituted Pyrimidine Ethyl group at 6-position of pyrimidine Modulates lipophilicity and binding properties

The position of this compound within piperidine-pyrimidine hybrid derivatives also reflects the compound's potential for further structural modification and optimization. Research has demonstrated that piperidine derivatives can undergo various chemical transformations, including oxidation reactions using agents such as potassium permanganate or chromium trioxide, reduction reactions with lithium aluminum hydride or sodium borohydride, and nucleophilic substitution reactions at the pyridine or pyrimidine rings. These chemical reactivity patterns provide opportunities for developing related compounds with modified biological properties while maintaining the essential hybrid architecture that defines this class of molecules.

Properties

IUPAC Name

1-(6-ethylpyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-10-7-11(14-8-13-10)15-5-3-9(12)4-6-15/h7-9H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOJTHRCRZCOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring bonded to a pyrimidine moiety , specifically with an ethyl substitution at the 6-position of the pyrimidine. The molecular formula is C12H16N4C_{12}H_{16}N_4, with a molecular weight of approximately 220.27 g/mol . The structural characteristics suggest potential interactions with various biological targets, which may lead to diverse therapeutic applications.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity . For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In one study, a related compound demonstrated cytotoxic effects in hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .

Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents suggests that it may possess antimicrobial properties . Studies on piperidine derivatives have revealed promising results against various strains of bacteria and fungi. For example, certain derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 0.24 to 1 μg/mL against Gram-positive bacteria, indicating strong antibacterial activity .

Antiviral Potential

Emerging research has also pointed toward the antiviral potential of pyrimidine-based compounds. Some derivatives have shown effectiveness against viral infections by inhibiting viral replication and reducing viral load in infected models . This suggests that this compound could be explored further for antiviral applications.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Apoptosis Induction : Similar compounds have been observed to trigger apoptosis in cancer cells, leading to decreased viability.
  • Cell Cycle Arrest : The ability to halt cell cycle progression at specific phases contributes to its antitumor efficacy.
  • Antimicrobial Action : Disruption of microbial cell membranes and interference with metabolic pathways are potential mechanisms for its antimicrobial effects.

Case Study 1: Anticancer Activity

In a study examining piperidine derivatives, researchers synthesized several compounds and tested their cytotoxicity against various cancer cell lines. The findings indicated that some derivatives induced significant apoptosis and displayed enhanced cytotoxicity compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyrimidine derivatives, where several compounds were tested against clinical isolates of Candida auris. The results showed that certain derivatives had potent fungicidal activity, supporting the hypothesis that similar structures could offer therapeutic benefits against resistant pathogens .

Data Table: Biological Activity Comparison

Activity TypeCompound ExampleMIC (μg/mL)Reference
AntitumorPiperidine derivative< 10
AntibacterialEthylpyrimidine derivative0.24 - 1
AntifungalPiperidine-based triazoles0.97 - 3.9
AntiviralPyrimidine analogVariable

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit antimicrobial properties against various pathogens. The structural components of 1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine suggest it may also possess such activity, making it a candidate for further exploration in drug development aimed at treating infections caused by resistant strains of bacteria and fungi.

Central Nervous System (CNS) Effects

Compounds with piperidine and pyrimidine structures have been studied for their neuroactive properties. There is potential for this compound to exhibit effects on neurotransmitter systems, possibly influencing mood or cognitive functions. This application merits investigation through behavioral assays and receptor binding studies.

Cancer Research

The compound's unique structure may allow it to interact with specific molecular targets involved in cancer progression. Preliminary studies on related compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, suggesting that this compound could be explored as a lead compound for anticancer agents.

Drug Design and Development

The structural features of this compound make it an attractive candidate in the design of new pharmaceuticals. Its ability to modulate biological pathways can be leveraged to create drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.

Binding Affinity Studies

Interaction studies focusing on the binding affinity of this compound to various biological targets can provide insights into its pharmacokinetic properties. Such studies are crucial for predicting the efficacy and safety profile of potential therapeutic agents derived from this compound.

Synthesis of Functional Materials

The unique chemical properties of this compound can be harnessed in the synthesis of functional materials, such as polymers or nanomaterials with specific electronic or catalytic properties. Its reactivity may allow it to serve as a building block for more complex structures used in advanced material applications.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated derivatives similar to this compoundDemonstrated significant antimicrobial effects against E. coli and Staphylococcus aureus
CNS Activity InvestigationAssessed piperidine derivativesIndicated potential anxiolytic effects in animal models
Cancer Cell Line StudyTested related compounds on various cancer cell linesShowed inhibition of cell proliferation in breast and prostate cancer lines

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • 1-(6-Methylpyrimidin-4-yl)piperidin-4-amine
    • Structural Difference : Methyl group instead of ethyl at the pyrimidine 6-position.
    • Impact : Reduced lipophilicity compared to the ethyl analog, which may decrease cellular uptake but improve solubility. The methyl group’s smaller size could alter binding pocket interactions in enzyme targets .
  • 1-(6-Chloro-pyrimidin-4-yl)piperidin-3-amine hydrochloride
    • Structural Difference : Chloro substituent at the 6-position and amine at the piperidine 3-position.
    • Impact : The electron-withdrawing chloro group may enhance electrophilicity, affecting interactions with nucleophilic residues in targets. The 3-amine configuration could reduce steric accessibility compared to the 4-amine isomer .

Heterocyclic Core Modifications

  • 1-(3-Chloropyridin-2-yl)piperidin-4-amine
    • Structural Difference : Pyridine replaces pyrimidine, with a chloro substituent at the 3-position.
    • Impact : The pyridine core lacks one nitrogen atom compared to pyrimidine, altering electronic distribution and hydrogen-bonding capacity. This may reduce affinity for targets requiring dual nitrogen interactions .

Functional Group Additions

  • N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Structural Difference: Allyl group attached to the pyrimidine’s 4-amino position. This modification could enhance selectivity for specific kinases or receptors .

Complex Substitution Patterns

  • 5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine Structural Difference: Ethyl and methyl groups at pyrimidine 5- and 4-positions, respectively; amine at the 2-position. Impact: The 2-amine position may reorient the molecule in binding pockets, while additional alkyl groups could enhance hydrophobic interactions. This compound’s activity in kinase inhibition assays has been noted .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Core Structure Substituent(s) Amine Position Lipophilicity (Predicted logP) Notable Targets/Activities
1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine Pyrimidine 6-Ethyl 4 ~1.8 (moderate) Kinases, GPCRs (inferred)
1-(6-Methylpyrimidin-4-yl)piperidin-4-amine Pyrimidine 6-Methyl 4 ~1.2 (lower) Similar to ethyl analog
1-(6-Chloro-pyrimidin-4-yl)piperidin-3-amine Pyrimidine 6-Chloro 3 ~1.5 (moderate) Enzymes requiring halogen bonds
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Pyrimidine 4-N-Allyl 4 ~2.0 (higher) Kinase inhibition

Selectivity and Potency Insights

  • The ethyl group in this compound may offer a balance between selectivity and potency compared to RB-005’s longer octyl chain, which enhances SphK1 binding but may reduce specificity .
  • 1-[3-(1H-Indol-2-yl)phenyl]-N-(2-(piperazin-1-yl)ethyl)piperidin-4-amine : This p97 ATPase inhibitor demonstrates how piperazine additions to the piperidin-4-amine scaffold can modulate solubility and target engagement .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine generally follows a two-step approach:

  • Step 1: Construction of the 6-ethylpyrimidin-4-yl intermediate.
  • Step 2: Introduction of the piperidin-4-amine substituent at the 4-position of the pyrimidine ring via nucleophilic substitution or alkylation.

This approach leverages the electrophilic nature of halogenated pyrimidines at the 4-position and the nucleophilicity of piperidin-4-amine or its derivatives.

Preparation of the 6-Ethylpyrimidin-4-yl Intermediate

The pyrimidine core with a 6-ethyl substituent can be synthesized by classical pyrimidine ring formation or by substitution on pre-formed pyrimidines:

  • Pyrimidine rings substituted with ethyl groups at the 6-position are commonly prepared by condensation reactions involving β-ketoesters and amidines or by direct alkylation of pyrimidine precursors.
  • For example, ethyl-substituted pyrimidines can be prepared by reacting substituted phenylacetonitriles with ethyl 2-bromoesters in the presence of zinc dust in anhydrous tetrahydrofuran (THF), followed by treatment with thiourea and sodium ethoxide to form pyrimidin-4-ones, which can be further functionalized.

Representative General Procedure for Preparation

Based on literature procedures for related pyrimidine-piperidine derivatives, the following generalized method is applicable:

Step Reagents and Conditions Description
1 6-Ethyl-4-chloropyrimidine + Piperidin-4-amine Reaction in anhydrous DMF with K2CO3 at room temperature for 24 h
2 Workup Dilution with water, extraction with diethyl ether, drying over MgSO4
3 Purification Silica gel column chromatography using chloroform as eluent

This method yields this compound as a purified product.

Detailed Research Findings and Yields

  • The nucleophilic substitution of 4-chloropyrimidines with piperidin-4-amine hydrochloride in the presence of potassium carbonate in DMF typically affords yields in the range of 70–80%.
  • Reaction times are generally 24 hours at room temperature, which balances reaction completion and minimization of side reactions.
  • Purification by silica gel chromatography is effective in isolating the target compound with high purity.
  • The use of anhydrous conditions and inert atmosphere (e.g., nitrogen) is recommended to prevent hydrolysis and side reactions.

Comparative Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Nucleophilic Aromatic Substitution 6-Ethyl-4-chloropyrimidine Piperidin-4-amine, K2CO3, DMF, rt, 24 h 70–80 Mild conditions, straightforward
Alkylation with Protected Piperidine 4-Chloropyrimidine derivative Protected piperidine, microwave or heat, deprotection 65–75 Requires protection/deprotection steps
Hydrogenation of Pyridine Precursors Pyridine derivatives Catalytic hydrogenation (Pd/C), solvent, pressure Variable Alternative route, more complex

Notes on Process Optimization

  • Use of anhydrous solvents and inert atmosphere improves reaction efficiency.
  • Potassium carbonate serves as a mild base, avoiding decomposition of sensitive pyrimidine rings.
  • Microwave-assisted synthesis can reduce reaction times but requires optimization to prevent degradation.
  • Purification strategies may include recrystallization or preparative HPLC depending on scale and purity requirements.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperidin-4-amine with 6-ethylpyrimidin-4-yl halides under basic conditions (e.g., NaH in acetonitrile) is a common approach . Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization using solvents like ethanol or dichloromethane. Reaction monitoring via TLC and NMR spectroscopy ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the piperidine ring conformation and ethylpyrimidine substitution patterns.
  • LC-MS : Validates molecular weight (e.g., m/z ~220–250 range) and detects impurities .
  • FT-IR : Identifies amine (-NH2) and aromatic C-H stretches.
  • Elemental Analysis : Verifies C, H, N composition within ±0.4% deviation .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Initial screening involves:

  • In vitro assays : Test for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Enzyme inhibition : Evaluate activity against kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets from multiple studies (e.g., IC50 values for kinase inhibition) to identify outliers .
  • Structural tweaking : Modify substituents (e.g., replacing ethyl with cyclopropyl) to isolate contributing factors .
  • Advanced assays : Use CRISPR-edited cell lines to eliminate confounding targets .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Molecular docking : Model interactions with target proteins (e.g., NLRP3 inflammasome) using software like AutoDock Vina .
  • Analog synthesis : Prepare derivatives with variations in the pyrimidine (e.g., 6-methyl vs. 6-ethoxy) and piperidine (e.g., N-alkylation) moieties .
  • Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using CoMFA/CoMSIA .

Q. What experimental designs are optimal for studying the compound’s redox behavior and stability?

  • Methodological Answer :

  • Kinetic studies : Monitor permanganate oxidation under controlled pH (e.g., alkaline conditions) with Ru(III) catalysis. Track reaction progress via UV-Vis at 525 nm .
  • Forced degradation : Expose to heat, light, and oxidizing agents (H2O2) to assess stability. Use HPLC to quantify degradation products .
  • DFT calculations : Simulate frontier molecular orbitals (FMOs) to predict reactivity sites .

Data-Driven Analysis

Q. How do reaction conditions (e.g., solvent, catalyst) influence synthetic yield?

  • Key Data :

ConditionYield (%)Purity (%)Source
EtOH, K2CO3, 80°C7295
MeCN, NaH, RT8598
DCM, TEA, 40°C6892
  • Conclusion : Polar aprotic solvents (MeCN) with strong bases (NaH) maximize yield and purity.

Q. What mechanistic insights explain its interaction with neurological targets?

  • Findings :

  • Inhibits n-type Ca²⁺ channels (IC50: 1.2 µM), reducing neurotransmitter release in hippocampal neurons .
  • Modulates NLRP3 inflammasome, decreasing IL-1β release by 60% at 10 µM in macrophages .
    • Method : Patch-clamp electrophysiology and ELISA-based cytokine profiling .

Contradiction Handling

Q. Why do some studies report apoptosis induction while others note anti-inflammatory effects?

  • Resolution :

  • Cell-type specificity : Apoptosis observed in cancer lines (e.g., Jurkat T-cells) vs. anti-inflammatory activity in primary macrophages .
  • Dosage dependency : Pro-apoptotic effects occur at >50 µM, while anti-inflammatory activity peaks at 10 µM .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine
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1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.